Difurfuryl sulfide

Description

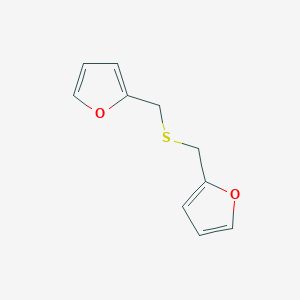

Structure

3D Structure

Propriétés

IUPAC Name |

2-(furan-2-ylmethylsulfanylmethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-3-9(11-5-1)7-13-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLKDZXJEKFFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065580 | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; powerful, repulsive sulfuraceous odour even at dilute concentrations | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 131.00 °C. @ 9.00 mm Hg | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,soluble in organic solvents, Miscible at room temperature (in ethanol) | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.144-1.154 | |

| Record name | 2,2'-(Thiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1012/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13678-67-6 | |

| Record name | Difurfuryl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13678-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difurfuryl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013678676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-[thiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[thiobis(methylene)]bisfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFURFURYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6O686CPCO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

31 - 32 °C | |

| Record name | Bis(2-furanylmethyl) sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of Difurfuryl Sulfide

Introduction

This compound (CAS No. 13678-67-6) is an organosulfur compound characterized by two furfuryl groups linked by a sulfur atom.[1] This compound is of significant interest in various industrial and research settings due to its unique chemical properties and potential applications.[1] It is a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[2] Additionally, it is utilized as a flavoring agent in the food and fragrance industry, imparting roasted coffee, meaty, and earthy notes.[3][4][5] This document provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, reactivity, and analytical methodologies.

Chemical and Physical Properties

This compound typically presents as a white to pale yellow or brown low-melting solid or liquid.[3][4][5] It possesses a distinctive odor, often described as resembling roasted coffee.[1][3] While it has low solubility in water, it is soluble in most organic solvents.[1][5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂S | [1][2][7][8] |

| Molecular Weight | 194.25 g/mol | [1][2][3][7] |

| Appearance | Colorless to pale yellow liquid; White to brown low melting solid | [1][3][4] |

| Odor | Distinctive, roasted coffee, meaty, earthy, sulfury | [1][3][4][5] |

| Melting Point | 29-34 °C | [3][4] |

| Boiling Point | 135-143 °C @ 14 mmHg; 130-131 °C @ 9 mmHg | [3][4][6][8] |

| Density | 1.144-1.154 g/mL | [6] |

| Refractive Index | n20/D 1.556; 1.545-1.560 | [3][4][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5][6] |

| Purity (GC) | >98.0% | [1][2] |

| CAS Number | 13678-67-6 | [1][2][3] |

| LogP | 2.51 | [4] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely influenced by the presence of the sulfur atom and the furan rings.[1] The sulfur atom, with its lone pairs of electrons, allows the molecule to participate in various chemical reactions, most notably nucleophilic substitutions.[1][2] This reactivity makes it a valuable precursor in the synthesis of other sulfur-containing compounds and as a ligand in coordination chemistry.[1]

This compound is considered a stable compound under standard conditions, but it can undergo decomposition at high temperatures.[2][9][10] Its stability and reactivity profile make it an excellent candidate for applications in organic synthesis and material science, where it can be used to formulate additives that enhance the performance of polymers and coatings.[2]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2-furyl-methanethiol with furfuryl bromide.[3][4]

Materials:

-

2-furyl-methanethiol

-

Potassium hydroxide (KOH)

-

Ethanol

-

Furfuryl bromide

-

Diethyl ether

Procedure:

-

A solution of 2-furyl-methanethiol is prepared in ethanolic potassium hydroxide.

-

A solution of furfuryl bromide in diethyl ether is prepared separately.

-

The two solutions are mixed and refluxed.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.

-

Purification can be achieved through distillation under reduced pressure.

Caption: Synthesis workflow for this compound.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of synthesized this compound can be confirmed using GC-MS.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., HITACHI M-80B).[6]

-

Capillary Column suitable for separating volatile sulfur compounds.

GC Conditions (Hypothetical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

MS Conditions:

Sample Preparation:

-

Dilute a small amount of the this compound product in a suitable organic solvent (e.g., dichloromethane or methanol).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

-

The retention time from the gas chromatogram is used for identification.

-

The mass spectrum is compared with known databases (e.g., NIST, HMDB) for confirmation. The expected mass spectrum would show a prominent peak at m/z 81.[6]

Caption: Experimental workflow for GC-MS analysis.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on structurally similar compounds, such as difurfuryl disulfide, provides insights into potential biological activities. Difurfuryl disulfide has been shown to induce apoptosis in human leukemia Jurkat cells through the induction of DNA breakage, the production of reactive oxygen species (ROS), and the activation of caspase-3.[11] Given the structural similarity, it is plausible that this compound could exhibit comparable cytotoxic or pro-apoptotic effects, making it a compound of interest for further investigation in drug development.

Caption: Hypothesized apoptotic pathway induced by this compound.

Applications

This compound has a range of applications across different industries:

-

Flavor and Fragrance: It is used as a flavoring agent in food products to create coffee, cocoa, and meat flavors.[2][3]

-

Polymer Chemistry: It serves as a monomer or building block in the synthesis of polymers, contributing to enhanced thermal stability and chemical resistance.[2]

-

Agrochemicals: There is ongoing research into its potential use as a more environmentally friendly pesticide or fungicide.[2]

-

Material Science: It is employed in the formulation of specialized coatings and adhesives due to its strong adhesion and durability.[2]

-

Organic Synthesis: Its reactivity makes it a useful intermediate in the synthesis of a variety of other organic and organosulfur compounds.[1]

References

- 1. CAS 13678-67-6: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 13678-67-6 [amp.chemicalbook.com]

- 4. This compound | 13678-67-6 [chemicalbook.com]

- 5. aurochemicals.com [aurochemicals.com]

- 6. This compound | C10H10O2S | CID 61659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. parchem.com [parchem.com]

- 9. Thermal decomposition mechanism of single-molecule precursors forming metal sulfide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

The Natural Occurrence of Difurfuryl Sulfide in Food: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide, a sulfur-containing heterocyclic organic compound, is a significant contributor to the desirable aroma profiles of various thermally processed foods. Possessing a characteristic roasted coffee and savory, meat-like aroma, its presence, even at trace levels, can profoundly influence the sensory perception of food products. This technical guide provides a comprehensive overview of the natural occurrence of this compound in food, delving into its formation pathways, quantitative data, and the analytical methodologies employed for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the chemical intricacies of food aroma and the potential biological activities of such compounds.

Natural Occurrence and Formation

This compound is primarily formed during the thermal processing of food through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.[1][2] The key precursors for the formation of this compound are furan-based compounds, such as furfural and furfuryl alcohol, and a sulfur source, typically the amino acid cysteine or hydrogen sulfide.[3][4]

The Maillard reaction is initiated by the condensation of a reducing sugar with an amino acid, leading to the formation of an N-substituted glycosylamine, which then undergoes Amadori or Heyns rearrangement.[2] Subsequent degradation of these intermediates, particularly through the Strecker degradation of cysteine, releases key reactive species, including hydrogen sulfide (H₂S).[3] Furfural, a product of sugar dehydration, can then react with H₂S to form 2-furfurylthiol.[3][4] It is proposed that this compound can then be formed through the subsequent reaction of 2-furfurylthiol, potentially involving an intermediate like difurfuryl disulfide which is then reduced.[2]

Foods that undergo significant browning reactions during cooking are the primary sources of naturally occurring this compound. These include:

-

Coffee: Roasted coffee beans are a well-documented source of this compound, where it contributes to the characteristic roasted and slightly sulfury notes of the aroma.[5][6]

-

Meat: Cooked meats, particularly roasted or grilled beef and chicken, contain this compound as a key component of their savory, roasted aroma profile.[7][8][9]

-

Other Thermally Processed Foods: The compound may also be present in other foods subjected to high temperatures, such as baked goods, roasted nuts, and some processed cocoa products.

Quantitative Data

Precise quantitative data for this compound across a wide range of food products is limited in publicly available literature. However, data for the closely related and precursor compound, 2-furfurylthiol (FFT), can provide a valuable estimation of the potential concentration range of this compound. The concentration of these volatile sulfur compounds is typically in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, yet their low odor thresholds make them significant contributors to the overall aroma.

The following table summarizes available quantitative data for 2-furfurylthiol in coffee, which can be used as a proxy to understand the potential trace levels at which this compound might be present. Stable isotope dilution analysis (SIDA) is a highly accurate method for quantifying such volatile compounds.[5][10]

| Food Product | Compound | Concentration (µg/kg) | Analytical Method | Reference(s) |

| Brewed Coffee (Robusta) | Free 2-Furfurylthiol | 20.94 | Cysteine Addition & Vacuum Distillation GC-MS | |

| Brewed Coffee (Arabica - Yunnan) | Free 2-Furfurylthiol | 11.34 | Cysteine Addition & Vacuum Distillation GC-MS | |

| Brewed Coffee (Arabica - Columbia) | Free 2-Furfurylthiol | 15.33 | Cysteine Addition & Vacuum Distillation GC-MS | |

| Roasted Coffee (Arabica) | 2-Furfurylthiol | 1080 | Stable Isotope Dilution Assay (SIDA) | [5] |

| Roasted Coffee (Robusta) | 2-Furfurylthiol | 1730 | Stable Isotope Dilution Assay (SIDA) | [5] |

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their low concentrations and high volatility. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective technique for their extraction and quantification.[11][12][13][14]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in food samples. Optimization of specific parameters may be required depending on the food matrix.

1. Sample Preparation:

-

Solid Samples (e.g., coffee beans, meat): A representative sample (e.g., 1-5 g) is cryogenically ground to a fine powder to increase the surface area for volatile release.

-

Liquid Samples (e.g., brewed coffee): A specific volume (e.g., 5-10 mL) of the liquid sample is used directly.

-

The prepared sample is placed in a headspace vial (e.g., 20 mL).

-

An internal standard (e.g., a deuterated analog of this compound or a related sulfur compound with similar volatility) is added to the vial for accurate quantification.

-

To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) may be added to increase the ionic strength of the aqueous phase.[11][13]

-

The vial is immediately sealed with a PTFE/silicone septum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.[11][12][13]

-

Equilibration: The sealed vial is placed in a heating block or water bath and equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to promote the partitioning of volatiles into the headspace.[11][13]

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile compounds.[11][13]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

GC Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX) is used for the separation of the volatile compounds.

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to effectively separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometry (MS) Detection:

-

Ionization: Electron Impact (EI) ionization is commonly used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound and the internal standard, which provides higher sensitivity and selectivity.

-

4. Data Analysis and Quantification:

-

The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

Mandatory Visualizations

Simplified formation pathway of this compound.

Workflow for this compound analysis.

Conclusion

This compound is a naturally occurring aroma compound of significant interest in food science and flavor chemistry. Its formation is intricately linked to the Maillard reaction during thermal processing, with key precursors being furan derivatives and sulfur-containing amino acids. While quantitative data for this specific sulfide is sparse, analytical techniques such as HS-SPME-GC-MS provide a robust framework for its detection and quantification in complex food matrices. Further research to elucidate the precise concentrations of this compound in a wider variety of foods and to fully understand its formation and degradation pathways will provide deeper insights into the chemistry of food flavor and may uncover novel applications for this potent aroma compound.

References

- 1. furfuryl mercaptan, 98-02-2 [thegoodscentscompany.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New insight into the formation mechanism of 2-furfurylthiol in the glucose-cysteine reaction with ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scielo.br [scielo.br]

- 8. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantitative studies on the formation of phenol/2-furfurylthiol conjugates in coffee beverages toward the understanding of the molecular mechanisms of coffee aroma staling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Thermal Decomposition of Difurfuryl Sulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difurfuryl sulfide [(C₅H₅O)₂S] is a sulfur-containing organic compound characterized by two furan rings linked by a sulfur atom. While its primary applications are in the flavor and fragrance industry, its thermal stability and decomposition pathways are of significant interest in drug development and chemical synthesis, where elevated temperatures may be encountered. Understanding the thermal degradation of this compound is crucial for predicting potential impurities, reaction byproducts, and ensuring the stability of formulations.

This technical guide provides a comprehensive, albeit predictive, analysis of the thermal decomposition products of this compound. It outlines hypothesized decomposition pathways, details relevant experimental protocols for analysis, and presents data from related compounds to offer a comparative perspective.

Hypothesized Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to be a complex process involving the cleavage of carbon-sulfur bonds and rearrangements of the furan rings. Based on studies of similar furan and sulfide compounds, two primary decomposition pathways can be postulated.

Pathway A: Homolytic C-S Bond Cleavage

The initial and most probable step in the thermal decomposition of this compound is the homolytic cleavage of the C-S bonds, which are generally weaker than C-C or C-H bonds. This would lead to the formation of furfuryl radicals and a sulfur atom. These highly reactive intermediates would then undergo a series of secondary reactions.

dot

Caption: Hypothesized Pathway A: Homolytic C-S Bond Cleavage.

Pathway B: Intramolecular Rearrangement and Ring Opening

An alternative pathway could involve an intramolecular rearrangement, potentially leading to the formation of thiophene and furan derivatives through a concerted mechanism or a series of steps involving ring opening of one of the furan moieties.

dot

Caption: Hypothesized Pathway B: Intramolecular Rearrangement.

Potential Thermal Decomposition Products

Based on the hypothesized pathways and data from related compounds, a range of thermal decomposition products can be anticipated. The relative abundance of these products would be highly dependent on the specific experimental conditions, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

Table 1: Potential Thermal Decomposition Products of this compound and Their Origin

| Potential Product | Chemical Formula | Plausible Origin |

| Hydrogen Sulfide | H₂S | Reaction of sulfur atoms with hydrogen radicals. |

| Furan | C₄H₄O | Rearrangement and fragmentation of furfuryl radicals. |

| Thiophene | C₄H₄S | Reaction of sulfur atoms with C4 hydrocarbon fragments. |

| Furfural | C₅H₄O₂ | Oxidation of furfuryl alcohol (if formed). |

| Furfuryl Alcohol | C₅H₆O₂ | Rearrangement of furfuryl radicals. |

| 2-Methylfuran | C₅H₆O | Decomposition and rearrangement of the furan ring. |

| Difurfuryl Disulfide | C₁₀H₁₀O₂S₂ | Dimerization of furfurylthiyl radicals. |

| Various hydrocarbons | CₓHᵧ | Fragmentation of the furan ring. |

Experimental Protocols for Analysis

The analysis of thermal decomposition products of a compound like this compound is typically performed using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation:

-

Pyrolyzer: Capable of rapid and precise heating to a set temperature (e.g., Curie-point or filament pyrolyzer).

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and providing mass spectra for compound identification.

Generalized Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 100-500 µg) into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup into the pyrolyzer. Heat the sample to the desired decomposition temperature (e.g., in the range of 300-800 °C) for a short duration (e.g., 10-20 seconds) under an inert atmosphere (e.g., helium).

-

GC Separation: The volatile decomposition products are swept from the pyrolyzer into the GC injection port. The GC oven temperature is programmed to separate the individual components. A typical temperature program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The MS is operated in full scan mode (e.g., m/z 35-550) to acquire mass spectra of the eluting peaks.

-

Data Analysis: The resulting chromatogram is analyzed to identify the individual decomposition products by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and their retention times with those of known standards.

dot

Caption: General experimental workflow for Py-GC-MS analysis.

Quantitative Data from Related Compounds

While quantitative data for this compound is unavailable, data from the thermal decomposition of related compounds can provide insights into the potential distribution of product classes. The following table summarizes typical product yields from the pyrolysis of furan.

Table 2: Example Product Yields from the Pyrolysis of Furan at 1100 °C

| Product | Yield (%) |

| Carbon Monoxide | 35 |

| Acetylene | 25 |

| Propyne | 10 |

| Methane | 8 |

| Benzene | 5 |

| Other Hydrocarbons | 17 |

Note: This data is illustrative and derived from general literature on furan pyrolysis; it does not represent the specific case of this compound.

Conclusion

The thermal decomposition of this compound is a complex process that, in the absence of direct experimental data, can be predicted to proceed through homolytic C-S bond cleavage and intramolecular rearrangements. This would likely result in a variety of volatile products, including hydrogen sulfide, furan, thiophene, and smaller hydrocarbon fragments. For researchers, scientists, and drug development professionals, it is imperative to recognize the potential for these and other byproducts to form when this compound is subjected to elevated temperatures. The analytical methods outlined in this guide, particularly Py-GC-MS, provide a robust framework for the experimental determination of the thermal decomposition products of this compound, which is essential for comprehensive material characterization and process optimization. Further empirical studies are necessary to validate these hypothesized pathways and to quantify the distribution of the resulting degradation products.

An In-depth Technical Guide on the Solubility of Difurfuryl Sulfide in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl sulfide is a sulfur-containing organic compound with applications in the flavor and fragrance industry. A thorough understanding of its solubility in various organic solvents is crucial for its application, formulation, and in the context of drug development, for screening and process development. This technical guide provides a summary of the available solubility data for this compound, details established experimental protocols for solubility determination, and presents a logical workflow for such assessments. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on qualitative solubility and standardized methodologies for its determination.

Introduction

This compound (C₁₀H₁₀O₂S), also known as 2,2'-[thiobis(methylene)]bisfuran, is a compound noted for its characteristic aroma, often associated with coffee and meaty flavors. Its molecular structure, featuring two furan rings linked by a sulfide bridge, imparts a semi-polar nature, influencing its solubility in different media. While primarily used in the food and fragrance sectors, the principles of its solubility are pertinent to broader chemical and pharmaceutical research, where understanding the behavior of similar heterocyclic compounds is essential. This guide aims to consolidate the known solubility characteristics of this compound and provide robust experimental frameworks for its quantitative assessment.

Solubility of this compound

Data Presentation: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Reported Solubility | Source |

| Alcohols | Ethanol | Miscible at room temperature | [1] |

| Alcohol (general) | Soluble | [2] | |

| General Organic | Most Organic Solvents | Soluble | [3][4] |

| Oils | Oils (general) | Soluble | [5][6] |

| Aqueous | Water | Insoluble | [1] |

| Estimated: 110.9 mg/L @ 25 °C | [2] |

It is important to note that a related compound, difurfuryl disulfide, is reported to be soluble in ethanol, ether, and chloroform[7]. This suggests that this compound is likely to be soluble in these solvents as well, due to structural similarities.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility[8][9]. More contemporary methods, such as those utilizing Nuclear Magnetic Resonance (NMR), offer faster determination times[10][11].

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is designed to determine the saturation mass concentration of a substance in a solvent.

Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the compound in the clear supernatant is determined analytically.

Materials and Equipment:

-

This compound (solid, pure form)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)

Procedure:

-

Preliminary Test: A preliminary test is recommended to approximate the solubility and determine the appropriate sample mass and equilibration time[12].

-

Sample Preparation: Add an excess amount of this compound to a flask containing a known volume of the organic solvent. The excess should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium[13][14].

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the flasks for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The necessary time may be determined from the preliminary test[13].

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the test temperature to permit the undissolved solid to sediment. To obtain a clear supernatant for analysis, centrifugation at the same constant temperature is the preferred method. Alternatively, filtration using a syringe filter compatible with the solvent can be employed, ensuring the filter does not adsorb the solute[15].

-

Concentration Analysis: Carefully extract an aliquot of the clear supernatant. Prepare a series of dilutions of this solution. The concentration of this compound in the saturated solution is then determined using a suitable and validated analytical method. A calibration curve should be prepared using standards of known concentration.

-

Data Confirmation: The experiment should be performed in triplicate. The solubility is reported as the average concentration from at least the last two agreeing measurements[13].

Quantitative NMR (qNMR) Method

Principle: Quantitative NMR spectroscopy can be used to determine the concentration of a solute in a saturated solution by comparing the integral of a characteristic signal from the solute to that of a known concentration of an internal standard[10][16][17][18]. This method is often faster as it may not require the separation of the saturated solution from the excess solid[11].

Procedure:

-

Sample Preparation: A known mass of an internal standard is added to a known volume of the solvent in an NMR tube. An excess of this compound is then added.

-

Equilibration: The NMR tube is agitated at a constant temperature until equilibrium is reached.

-

NMR Analysis: A 1D ¹H NMR spectrum is acquired. The instrument parameters should be optimized for quantitative analysis, ensuring complete relaxation of the nuclei.

-

Quantification: The concentration of this compound is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of a signal from the internal standard of known concentration[16][17].

Mandatory Visualizations

General Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound in an organic solvent.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

Factors Influencing Solubility

The solubility of a compound is governed by several interrelated factors. The following diagram illustrates these key relationships.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While specific quantitative data on the solubility of this compound in various organic solvents is sparse, qualitative reports consistently indicate good solubility in common organic solvents, including miscibility with ethanol. For researchers and professionals requiring precise solubility data for applications such as formulation, process design, or in vitro screening, experimental determination is necessary. The standardized shake-flask method provides a reliable approach for obtaining thermodynamic solubility, while qNMR offers a more rapid alternative. The provided protocols and workflows serve as a guide for conducting these essential physical property measurements.

References

- 1. This compound | C10H10O2S | CID 61659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 13678-67-6 [thegoodscentscompany.com]

- 3. CAS 13678-67-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound CAS#: 13678-67-6 [amp.chemicalbook.com]

- 5. Difurfuryldisulfide | 4437-20-1 [chemicalbook.com]

- 6. 2,2'-(Dithiodimethylene)difuran | C10H10O2S2 | CID 20499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. enamine.net [enamine.net]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. filab.fr [filab.fr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

Difurfuryl Sulfide: A Comprehensive Technical Guide on its Formation, Analysis, and Properties as a Maillard Reaction Product

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfuryl sulfide, a significant sulfur-containing furan derivative, is a key contributor to the desirable aroma profiles of many thermally processed foods, most notably coffee. Formed during the Maillard reaction, its presence, even at trace levels, can significantly impact the sensory characteristics of food products. This technical guide provides an in-depth exploration of this compound, covering its formation pathway through the Maillard reaction, detailed experimental protocols for its synthesis and analysis, and a summary of its known chemical and sensory properties. This document aims to serve as a comprehensive resource for researchers in food science, flavor chemistry, and drug development who are interested in the chemistry and potential applications of this potent aroma compound.

Introduction

The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of color, flavor, and aroma in cooked foods. Among the vast array of compounds generated, sulfur-containing volatile compounds often possess remarkably low odor thresholds and contribute significantly to the characteristic aromas of products like roasted coffee, baked bread, and cooked meat. This compound (C₁₀H₁₀O₂S) is one such compound, characterized by its potent roasted coffee and meaty aroma.[1] Its formation is intricately linked to the availability of sulfur-containing amino acids, such as cysteine, and furan derivatives, which are also products of the Maillard reaction.[2] Understanding the mechanisms of its formation and developing robust analytical methods for its quantification are crucial for controlling and optimizing the flavor profiles of thermally processed foods.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid or oily liquid with a distinct aroma profile.[1][3] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂S | [4] |

| Molecular Weight | 194.25 g/mol | [4] |

| CAS Number | 13678-67-6 | [4] |

| Appearance | White to brown low melting solid or yellow liquid | [1] |

| Odor | Roasted coffee, earthy, mushroom, meaty, sulfury | [1] |

| Melting Point | 29-34 °C | [1] |

| Boiling Point | 135-143 °C at 14 mmHg | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Formation of this compound in the Maillard Reaction

The formation of this compound is a multi-step process that occurs during the later stages of the Maillard reaction. The primary precursors are furan derivatives, such as furfural and furfuryl alcohol, and a source of sulfur, typically the amino acid cysteine.

Plausible Formation Pathway

A plausible pathway for the formation of this compound is initiated by the degradation of cysteine to produce hydrogen sulfide (H₂S). Concurrently, the Maillard reaction generates furfural from the degradation of pentoses or through the Amadori rearrangement of hexoses. Furfural can then be reduced to furfuryl alcohol. The key steps are proposed as follows:

-

Generation of Precursors:

-

Hydrogen Sulfide (H₂S): Thermal degradation of cysteine during the Maillard reaction releases hydrogen sulfide.

-

Furfural and Furfuryl Alcohol: Sugars, particularly pentoses, degrade to form furfural. Furfural can be subsequently reduced to furfuryl alcohol.

-

-

Formation of Furfuryl Mercaptan: Hydrogen sulfide reacts with furfural or furfuryl alcohol to form furfuryl mercaptan (2-furanmethanethiol).

-

Formation of this compound: Furfuryl mercaptan can then react with another molecule of furfural or furfuryl alcohol via a condensation reaction to yield this compound.

The following diagram illustrates this proposed formation pathway:

Occurrence and Quantitative Data

This compound has been identified as a volatile component in a variety of thermally processed foods. However, quantitative data remains limited, with coffee being the most frequently cited source.

| Food Product | Concentration Range | Analytical Method | Reference(s) |

| Roasted Coffee Beans | Present (qualitative) | GC-MS, GC-FPD | [5],[6] |

| Brewed Coffee | Trace levels | GC-MS | [5] |

| Meat Products (Cooked) | Used as a flavoring agent | - | [1] |

| Cocoa Products | Used as a flavoring agent | - | [1] |

| Sesame Oil | Used as a flavoring agent | - | [1] |

Note: Quantitative data for this compound in many food matrices is not widely available in the literature.

Experimental Protocols

Chemical Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of furfuryl mercaptan with a furfuryl halide.[1]

Materials:

-

2-Furyl-methanethiol (Furfuryl mercaptan)

-

Furfuryl bromide

-

Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Add 2-furyl-methanethiol to the ethanolic KOH solution and stir.

-

In a separate vessel, dissolve furfuryl bromide in diethyl ether.

-

Slowly add the furfuryl bromide solution to the reaction mixture via a dropping funnel.

-

Reflux the mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform a liquid-liquid extraction using diethyl ether and water to separate the organic phase.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by distillation under reduced pressure.

Analysis of this compound in a Food Matrix

The analysis of volatile sulfur compounds like this compound in complex food matrices typically employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[7]

Materials and Equipment:

-

Food sample (e.g., ground coffee beans)

-

Saturated sodium chloride (NaCl) solution

-

Internal standard (e.g., d4-furan or a suitable deuterated sulfide)

-

HS-SPME autosampler

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Headspace vials (20 mL) with magnetic crimp caps

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a defined volume of saturated NaCl solution (e.g., 5 mL) to the vial to enhance the release of volatiles.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with a magnetic crimp cap.

-

-

HS-SPME Extraction:

-

Place the vial in the HS-SPME autosampler.

-

Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

-

GC-MS Analysis:

-

Desorb the extracted analytes from the SPME fiber in the hot GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

-

Separate the volatile compounds on the GC column using a suitable temperature program (e.g., start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, hold for 5 minutes).

-

Use helium as the carrier gas at a constant flow rate.

-

Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

-

-

Quantification:

-

Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify the concentration of this compound using a calibration curve prepared with standard solutions and the internal standard.

-

The following diagram outlines the analytical workflow:

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological signaling pathways directly modulated by this compound. While some studies have investigated the biological activities of related sulfur-containing furan derivatives, such as their potential antimicrobial or antioxidant properties, dedicated studies on the specific molecular targets and signaling cascades affected by this compound are not available in the public domain.[8] Further research is warranted to explore the potential bioactivities of this compound, particularly given its presence in commonly consumed food products.

Conclusion

This compound is a potent aroma compound formed during the Maillard reaction, playing a crucial role in the desirable sensory profiles of many cooked foods, especially coffee. Its formation is dependent on the interplay of sulfur-containing amino acids and furan derivatives. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including a plausible formation mechanism, detailed analytical protocols, and a summary of its properties. While significant progress has been made in understanding its chemistry, further research is needed to fully elucidate its quantitative occurrence in a wider range of food products and to explore its potential biological activities. The information presented herein serves as a valuable resource for scientists and researchers aiming to deepen their understanding of this important flavor compound.

References

- 1. This compound CAS#: 13678-67-6 [amp.chemicalbook.com]

- 2. Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C10H10O2S | CID 61659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. slac.stanford.edu [slac.stanford.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Toxicological Profile of Furan-Containing Sulfur Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-containing compounds are prevalent in various natural and synthetic products, including foods, flavorings, and pharmaceuticals. The introduction of a sulfur atom into the furan structure gives rise to a class of compounds with unique chemical and biological properties. While some of these compounds are valued for their aromatic qualities, their toxicological profiles warrant careful consideration, particularly in the context of drug development and food safety. This technical guide provides an in-depth overview of the current toxicological data on furan-containing sulfur compounds, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity.

The toxicity of furan derivatives is often linked to their metabolic activation by cytochrome P-450 enzymes.[1] This process can lead to the formation of highly reactive electrophilic metabolites that can bind to cellular macromolecules, inducing cytotoxicity, genotoxicity, and carcinogenicity.[1] The liver is a primary target organ for furan-induced toxicity.[2] While much of the mechanistic understanding is derived from studies on furan itself, it provides a crucial framework for assessing the potential risks associated with its sulfur-containing analogues.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for select furan-containing sulfur compounds. This data is essential for risk assessment and for guiding the design of safer chemical entities.

Table 1: Acute and Sub-chronic Toxicity Data

| Compound | Species | Route of Administration | Toxicity Value | Reference |

| Furfuryl Mercaptan | Mouse | Intraperitoneal | LD50: 100 mg/kg | [3] |

| Furfuryl Mercaptan | Rat | Oral (gavage) | NOAEL (28-day): 96 mg/kg bw/day | [4] |

| 2-Methyl-3-furanthiol | - | - | Acute Toxicity (Oral): Category 3 (Toxic if swallowed) | [5] |

| 2-Methyl-3-furanthiol | - | - | Acute Toxicity (Inhalation): Category 1 (Fatal if inhaled) | [5] |

Table 2: Genotoxicity Data

| Compound | Test System | Result | Reference |

| Furan | L5178Y tk+/- mouse lymphoma cells | Not genotoxic | [6] |

| cis-2-butene-1,4-dial (Furan metabolite) | L5178Y tk+/- mouse lymphoma cells | Genotoxic | [6] |

| Furan | In vivo micronucleus assay (mice) | Negative | [7] |

| Furan | In vitro micronucleus assay (human lymphocytes) | Negative | [7] |

| Furan | In vivo chromosomal aberration assay (rat splenocytes) | Positive | [8][9] |

Key Experimental Protocols

Understanding the methodologies used to generate toxicological data is critical for interpreting the results and designing future studies. This section details the protocols for key experiments cited in the toxicological assessment of furan-containing compounds.

Short-Term Oral Toxicity Study (Based on Phillips et al., 1977)

-

Objective: To evaluate the short-term toxicity of furfuryl mercaptan in rats.

-

Test Species: Rats.

-

Administration: The test compound, furfuryl mercaptan, was administered orally to rats for a period of 90 days.

-

Dosage Groups: Multiple dose groups were used, along with a control group.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for any signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology: Blood samples were collected at the end of the study to analyze parameters such as red and white blood cell counts, hemoglobin, and hematocrit.

-

Clinical Chemistry: Serum samples were analyzed for markers of liver and kidney function.

-

Organ Weights: At necropsy, the weights of major organs were recorded.

-

Histopathology: Tissues from major organs were examined microscopically for any pathological changes.

-

-

Data Analysis: Statistical analysis was performed to compare the treated groups with the control group to determine any significant dose-related effects and to establish a No-Observed-Adverse-Effect Level (NOAEL).

In Vivo Micronucleus Assay (General Protocol)

-

Objective: To assess the potential of a compound to induce chromosomal damage.

-

Test Species: Typically mice or rats.

-

Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are also included.

-

Sample Collection: Bone marrow is collected from the animals at specific time points after treatment.

-

Slide Preparation: The bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs. A significant increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control indicates a positive result.

-

Data Analysis: The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. Statistical methods are used to evaluate the significance of the findings.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of furan-containing compounds is primarily driven by their metabolic activation. The following diagrams illustrate the key pathways involved.

Metabolic Activation of the Furan Ring

The furan ring is susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of a reactive and toxic metabolite, cis-2-butene-1,4-dial. This metabolite is a key player in the subsequent cellular damage.

Caption: Metabolic activation of the furan ring leading to toxicity.

Potential Metabolic Pathways of Thiophene-Containing Compounds

While data on the metabolism of furan-containing sulfur compounds is limited, insights can be drawn from the metabolism of thiophene-containing drugs. Thiophenes can undergo both epoxidation of the ring and S-oxidation of the sulfur atom, both of which can lead to reactive metabolites.[10][11]

Caption: Potential metabolic pathways for thiophene-containing compounds.

General Workflow for In Vitro Cytotoxicity Testing

Standard in vitro assays are employed to evaluate the cytotoxic effects of chemical compounds. The following diagram outlines a typical workflow.

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The toxicological data for furan-containing sulfur compounds indicate potential for significant toxicity, including cytotoxicity and genotoxicity, largely driven by metabolic activation of the furan ring. While comprehensive data for a wide range of these compounds is still lacking, the information available for furan and its close analogues serves as a critical guide for risk assessment. For drug development professionals, understanding these toxicological pathways is paramount in designing safer therapeutic agents. Further research is needed to elucidate the specific metabolic pathways and toxicological profiles of a broader array of furan-containing sulfur compounds to refine safety assessments and mitigate potential human health risks.

References

- 1. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Subacute (28-day) toxicity of furfural in Fischer 344 rats: a comparison of the oral and inhalation route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathways of Furanthiols and Sulfides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of furanthiols and sulfides, critical volatile sulfur compounds that significantly impact the aroma and flavor of various foods, beverages, and biological systems. This document details the enzymatic and non-enzymatic reactions, precursor molecules, and regulatory mechanisms involved in their formation. It is designed to be a valuable resource for researchers in food science, microbiology, and drug development, providing detailed experimental protocols and quantitative data to facilitate further investigation into these complex pathways.

Biosynthesis of Sulfides

Volatile sulfides, particularly hydrogen sulfide (H₂S), are pivotal intermediates and signaling molecules in numerous biological systems. In eukaryotes like the yeast Saccharomyces cerevisiae, H₂S is primarily produced through the Sulfate Reduction Assimilation (SRA) pathway. This pathway is essential for the synthesis of the sulfur-containing amino acids cysteine and methionine.

The SRA pathway begins with the uptake of inorganic sulfate from the environment, which is then sequentially reduced to sulfide. This process is tightly regulated, primarily at the transcriptional level, in response to the availability of sulfur-containing amino acids.

The Sulfate Reduction Assimilation (SRA) Pathway in Saccharomyces cerevisiae

The SRA pathway involves a series of enzymatic steps to convert sulfate (SO₄²⁻) into sulfide (S²⁻). The key enzymes and reactions are outlined below.

-

Sulfate Activation: Sulfate is first activated by ATP sulfurylase (Met3) to form adenosine-5'-phosphosulfate (APS). APS is then phosphorylated by APS kinase (Met14) to yield 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

Sulfite Reduction: PAPS is reduced to sulfite (SO₃²⁻) by PAPS reductase (Met16).

-

Sulfide Formation: The final step is the six-electron reduction of sulfite to sulfide, catalyzed by the sulfite reductase complex (Met5 and Met10).[1]

The sulfide produced is then incorporated into a carbon skeleton, typically O-acetylhomoserine, to form homocysteine, which is a precursor for both methionine and cysteine biosynthesis.

Precursors and Regulation of Sulfide Biosynthesis

The primary precursors for sulfide biosynthesis in yeast are inorganic sulfate and the sulfur-containing amino acids, cysteine and methionine. The pathway's regulation is intricate, with the transcription factor Met4 playing a central role.[2][3][4][5] When intracellular levels of S-adenosylmethionine (SAM), a metabolite derived from methionine, are high, Met4 is targeted for ubiquitination by the SCF(Met30) E3 ubiquitin ligase, leading to the repression of MET gene transcription.[6][7][8] Conversely, under sulfur-limiting conditions, Met4 is active and drives the expression of the genes necessary for sulfur assimilation.[2] Recent studies suggest that the F-box protein Met30 may sense hydrogen sulfide directly, providing a feedback mechanism for regulating the pathway.[9]

Nitrogen availability also significantly impacts H₂S production. A deficiency in nitrogen can lead to an accumulation of sulfide that is not incorporated into amino acids, resulting in its release as H₂S.

Sulfide Production in Other Systems

Besides yeast, various bacteria are known to produce H₂S and other volatile sulfides. For instance, in cheese ripening, bacteria such as Brevibacterium linens and Arthrobacter species can produce a range of volatile sulfur compounds from methionine and cysteine, contributing to the characteristic aroma of the cheese.[10][11][12]

Biosynthesis of Furanthiols

Furanthiols are potent aroma compounds characterized by a furan ring with a thiol group. Two of the most well-studied furanthiols are 2-furfurylthiol (FFT), with a characteristic coffee-like aroma, and 2-methyl-3-furanthiol (MFT), which imparts a meaty aroma. Their formation can occur through both non-enzymatic and enzymatic pathways.

Non-Enzymatic Formation: Maillard Reaction and Thiamine Degradation

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a major pathway for the formation of furanthiols in food.[13]

-

Precursors: Pentoses (like ribose and xylose) and the sulfur-containing amino acid cysteine are key precursors.[1][2][8] Hexoses such as glucose can also contribute to their formation.[14]

-

Intermediates: The reaction proceeds through the formation of furan aldehydes (e.g., furfural) and hydrogen sulfide, which then react to form furanthiols.

Thiamine (Vitamin B1) degradation is another significant pathway for the formation of MFT, particularly in meat.[15] Thermal degradation of thiamine can produce key intermediates that cyclize to form the furanthiol structure.

Enzymatic Formation of Furanthiols

In some microorganisms, particularly Saccharomyces cerevisiae, furanthiols can be formed enzymatically. This pathway involves the cleavage of non-volatile cysteine-S-conjugate precursors.

-

Precursors: Cysteine-S-conjugates of furan aldehydes, such as the cysteine-furfural conjugate, serve as precursors.

-

Enzymes: Carbon-sulfur lyases, specifically the products of the STR3 and CYS3 genes in S. cerevisiae, have been shown to cleave these conjugates to release free 2-furfurylthiol.[3][5]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of furanthiols and sulfides.

Table 1: Molar Yields of 2-Furfurylthiol (FFT) and 2-Methyl-3-furanthiol (MFT) from Different Precursor Systems in Model Reactions. [1][2][8]

| Precursor System | Product | Molar Yield (%) |

| Hydroxyacetaldehyde + Mercapto-2-propanone | MFT | 1.4 |

| Furan-2-aldehyde + H₂S | FFT | >0.5 |

| Ribose + Cysteine | FFT | ~0.08 |

| Ribose + Cysteine | MFT | ~0.03 |

| Glucose + Cysteine | FFT | ~0.01 |

| Glucose + Cysteine | MFT | <0.01 |

Table 2: Kinetic Parameters of Key Enzymes in Sulfide Biosynthesis in Saccharomyces cerevisiae.

| Enzyme | Substrate | K_m_ (µM) | Reference |

| Sulfite Reductase | Sulfite | 17 | [1] |

| Sulfite Reductase | NADPH | 10 | [1] |

| Sulfite Reductase (from various wine yeast strains) | Sulfite | 16.7 - 67.5 | [16] |

Table 3: Concentration of Furanthiol Precursors in Grape Must. [17][18]

| Precursor | Concentration Range (µg/L) |

| S-3-(hexan-1-ol)-L-glutathione (G-3SH) | 24.3 ± 3.7 |

| S-3-(hexan-1-ol)-L-cysteine (Cys-3SH) | 176.2 ± 9.4 |

| S-3-(hexanal)-glutathione (G-3SHal) | 5342 ± 493 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of furanthiol and sulfide biosynthesis.

Quantification of Hydrogen Sulfide using the Methylene Blue Assay

This colorimetric method is widely used for the quantification of H₂S in biological samples.

Principle: Hydrogen sulfide reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) under acidic conditions to form the stable blue dye, methylene blue. The absorbance of the solution is measured spectrophotometrically at 665-675 nm and is proportional to the H₂S concentration.

Materials:

-

Zinc acetate solution (1% w/v)

-

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCl)

-

Ferric chloride solution (30 mM in 1.2 M HCl)

-

Trichloroacetic acid (TCA) solution (10% w/v)

-

Sodium sulfide (Na₂S) standard solutions

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Sample Collection and H₂S Trapping: Immediately after collection, add the biological sample (e.g., yeast culture supernatant) to an equal volume of zinc acetate solution to trap H₂S as zinc sulfide (ZnS).

-

Protein Precipitation (for complex samples): For samples containing high protein concentrations (e.g., plasma), precipitate proteins by adding TCA solution. Centrifuge to pellet the precipitate.

-

Color Development: To the ZnS-containing solution (or the supernatant after protein precipitation), add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution. Mix well.

-

Incubation: Incubate the mixture in the dark at room temperature for 20-30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the solution at 665 nm (or a suitable wavelength between 665-675 nm) using a spectrophotometer.

-

Quantification: Prepare a standard curve using known concentrations of Na₂S. Determine the H₂S concentration in the sample by comparing its absorbance to the standard curve.

Analysis of Volatile Thiols by Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive detection and quantification of volatile thiols, including furanthiols, in various matrices like beer, wine, and food extracts.

Principle: Volatile thiols are extracted from the headspace of a sample onto a solid-phase microextraction (SPME) fiber. The analytes are then thermally desorbed from the fiber in the injector of a gas chromatograph, separated on a capillary column, and detected by a mass spectrometer. On-fiber derivatization can be used to improve the stability and chromatographic behavior of the thiols.

Materials:

-

SPME fiber assembly (e.g., PDMS/DVB)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Vials with septa for HS-SPME

-

Derivatizing agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide, PFBBr)

-

Internal standards (e.g., deuterated thiol analogues)

Procedure:

-

Sample Preparation: Place a known volume of the liquid sample (e.g., beer) into a HS-SPME vial. Add a salt (e.g., NaCl) to increase the volatility of the analytes. Add the internal standard.

-

On-Fiber Derivatization (Optional but Recommended): Introduce the derivatizing agent into the headspace of the vial.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) with agitation.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system to desorb the analytes.

-

GC conditions: Use a suitable capillary column (e.g., DB-WAX or equivalent). Program the oven temperature to achieve good separation of the target thiols.

-

MS conditions: Operate the mass spectrometer in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode for high sensitivity and selectivity.

-

-

Quantification: Create a calibration curve using standards of the target thiols. Quantify the analytes in the sample based on the peak area ratios of the analyte to the internal standard.

Enzyme Assay for Cystathionine β-lyase

This assay can be used to measure the activity of enzymes involved in the cleavage of cysteine-S-conjugates.

Principle: Cystathionine β-lyase catalyzes the conversion of cystathionine to homocysteine, pyruvate, and ammonia. The produced homocysteine can be quantified by reacting it with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), which forms a colored product that can be measured spectrophotometrically at 412 nm.

Materials:

-

Cystathionine

-

Cystathionine β-lyase enzyme preparation

-

Tris-HCl buffer (pH 8.0)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, cystathionine, and the enzyme preparation.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) for a specific time.

-

Reaction Termination and Color Development: Stop the reaction (e.g., by adding acid or heating). Add the DTNB solution to the mixture.

-

Measurement: Measure the absorbance of the solution at 412 nm.

-

Calculation: Calculate the enzyme activity based on the rate of formation of the colored product, using the molar extinction coefficient of the product. One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

Signaling Pathways and Logical Relationships

The biosynthesis of furanthiols and sulfides is embedded within complex metabolic and regulatory networks. The following diagrams, created using the DOT language, illustrate some of these key pathways and relationships.

Caption: Sulfate Reduction Assimilation (SRA) pathway and its regulation in S. cerevisiae.

Caption: Non-enzymatic formation pathways of furanthiols.

Caption: Enzymatic release of 2-furfurylthiol in Saccharomyces cerevisiae.

References

- 1. Studies on yeast sulfite reductase. IV. Structure and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 3. Metabolism of sulfur amino acids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 5. MET4 | SGD [yeastgenome.org]

- 6. molbiolcell.org [molbiolcell.org]